molecular formula C8H11NO3 B1459303 5-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid CAS No. 1403766-56-2

5-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid

Cat. No.: B1459303
CAS No.: 1403766-56-2
M. Wt: 169.18 g/mol
InChI Key: GYVMVZUBLHDJPJ-UHFFFAOYSA-N
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Description

5-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid: is a nitrogen-containing heterocyclic compound. This compound is part of a broader class of molecules known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a fused bicyclic system, which contributes to its unique chemical properties and reactivity.

Biochemical Analysis

Biochemical Properties

5-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, it acts as a substrate for specific dehydrogenases and oxidases, which catalyze its conversion into other metabolites. The nature of these interactions often involves the formation of enzyme-substrate complexes, leading to subsequent biochemical transformations .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can alter the expression of genes involved in metabolic pathways, thereby affecting the overall metabolic flux within cells. Additionally, it has been observed to impact cell signaling pathways, leading to changes in cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of certain enzymes, depending on the context. For example, it has been found to inhibit protease activated receptor 1 (PAR1), thereby preventing thrombotic cardiovascular events. This inhibition is achieved through the formation of stable enzyme-inhibitor complexes, which block the active site of the enzyme .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with alterations in cellular metabolism and function, as observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to exert beneficial effects, such as modulating metabolic pathways and reducing inflammation. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. These threshold effects highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as dehydrogenases and oxidases, which catalyze its conversion into various metabolites. These metabolic pathways are essential for maintaining cellular homeostasis and regulating metabolic flux. The compound’s involvement in these pathways underscores its significance in biochemical research .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, thereby influencing its overall efficacy. Understanding the transport mechanisms of this compound is crucial for optimizing its therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. It is often directed to specific compartments or organelles, where it exerts its biochemical effects. For instance, it may localize to the endoplasmic reticulum or mitochondria, influencing various cellular processes. The precise localization of this compound is essential for understanding its role in cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reduction of ketonic groups to hydroxyl groups, followed by cyclization to form the desired bicyclic structure . The reaction conditions often require the use of reducing agents and solvents that facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 5-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketonic groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Conditions vary depending on the substituent being introduced, but often involve catalysts and specific solvents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols.

Mechanism of Action

The mechanism of action of 5-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid involves its interaction with specific molecular targets. As a PAR1 antagonist, it inhibits the action of thrombin on platelets, thereby reducing platelet aggregation and the risk of thrombotic events . This interaction occurs through the binding of the compound to the PAR1 receptor, blocking its activation and subsequent signaling pathways.

Comparison with Similar Compounds

  • Octahydrocyclopenta[c]pyridine
  • Octahydrocyclopenta[c]pyran
  • 5-Oxo-hexahydroquinoline
  • 5-Oxo-tetrahydrocyclopentapyridine

Comparison: Compared to these similar compounds, 5-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid is unique due to its specific bicyclic structure and the presence of a carboxylic acid group.

Biological Activity

5-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid (5-OXO-OCHPCA) is a bicyclic compound notable for its unique cyclopenta[c]pyrrole structure. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of 5-OXO-OCHPCA, including its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of 5-OXO-OCHPCA is C10H15NO2C_{10}H_{15}NO_2, with a molecular weight of approximately 169.18 g/mol. The compound features a carboxylic acid group and a ketone group, which are significant for its reactivity and potential biological interactions. The bicyclic structure is composed of a five-membered ring fused to a six-membered ring, incorporating nitrogen, which is characteristic of many biologically active molecules.

Biological Activities

Research indicates that 5-OXO-OCHPCA exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that compounds related to 5-OXO-OCHPCA may possess antimicrobial effects, making them potential candidates for developing new antibiotics or antifungal agents.
  • Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.
  • Potential in Cancer Therapy : Structural analogs of 5-OXO-OCHPCA have been studied for their therapeutic potential in cancer treatment. The unique bicyclic structure may enhance receptor binding and influence metabolic pathways relevant to cancer progression.
  • Neuroprotective Effects : Some studies suggest that compounds similar to 5-OXO-OCHPCA could exhibit neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases.

The biological efficacy of 5-OXO-OCHPCA may be attributed to its ability to interact with various biological targets, including enzymes involved in metabolic pathways. Research indicates that it may influence enzyme activity, thereby modulating physiological processes. Further studies are needed to elucidate the specific mechanisms by which this compound exerts its effects.

Synthesis Methods

The synthesis of 5-OXO-OCHPCA can be achieved through several methods, including:

  • Nucleophilic Substitution Reactions : Utilizing the carboxylic acid and ketone functionalities for various synthetic transformations.
  • Condensation Reactions : Engaging the nitrogen atom in the pyrrole ring for electrophilic aromatic substitutions.

These synthetic routes not only facilitate the production of 5-OXO-OCHPCA but also allow for the creation of analogs with potentially enhanced biological activities.

Comparative Analysis with Structural Analogues

To better understand the potential applications and effectiveness of 5-OXO-OCHPCA, it is useful to compare it with structurally similar compounds:

Compound NameCAS NumberKey Features
Cyclopenta[c]pyrrole-2(1H)-carboxylic acid1630907-13-9Similar bicyclic structure but differs at position two.
Octahydrocyclopenta[c]pyrrole1468-87-7Lacks the carboxylic acid functionality; focuses on saturated rings.
2-Boc-5-oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid1419100-98-3A protected form that retains similar reactivity but offers enhanced stability during synthesis processes.

Case Studies and Research Findings

Several studies have focused on elucidating the biological activity of compounds related to 5-OXO-OCHPCA:

  • Antimicrobial Activity Study : A study demonstrated that derivatives of 5-OXO-OCHPCA exhibited significant antibacterial activity against various strains, suggesting its potential as a lead compound for antibiotic development.
  • Anti-inflammatory Mechanism Investigation : Research indicated that certain analogs could inhibit pro-inflammatory cytokines, presenting a pathway for therapeutic intervention in inflammatory diseases.
  • Cancer Cell Line Testing : In vitro tests showed that some derivatives effectively inhibited cancer cell proliferation, indicating their potential role as anticancer agents.

Properties

IUPAC Name

5-oxo-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c10-5-1-4-3-9-7(8(11)12)6(4)2-5/h4,6-7,9H,1-3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYVMVZUBLHDJPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC(C2CC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101201094
Record name Cyclopenta[c]pyrrole-1-carboxylic acid, octahydro-5-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101201094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1403766-56-2
Record name Cyclopenta[c]pyrrole-1-carboxylic acid, octahydro-5-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1403766-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopenta[c]pyrrole-1-carboxylic acid, octahydro-5-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101201094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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